molecular formula C15H10BrF2N3O3 B4620010 methyl 3-bromo-5-[3-(difluoromethoxy)phenyl]pyrazolo[1,5-a]pyrimidine-7-carboxylate

methyl 3-bromo-5-[3-(difluoromethoxy)phenyl]pyrazolo[1,5-a]pyrimidine-7-carboxylate

Cat. No. B4620010
M. Wt: 398.16 g/mol
InChI Key: NHFZSWMFHKWOKO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of pyrazolo[1,5-a]pyrimidine derivatives, including compounds similar to methyl 3-bromo-5-[3-(difluoromethoxy)phenyl]pyrazolo[1,5-a]pyrimidine-7-carboxylate, involves regioselective synthesis techniques and multifaceted chemical reactions. For example, Drev et al. (2014) explored the regioselective synthesis of 1- and 4-substituted 7-oxopyrazolo[1,5-a]pyrimidine-3-carboxamides, highlighting the versatility of pyrazolo[1,5-a]pyrimidine scaffolds in chemical synthesis through steps involving POCl3 treatment and reactions with amines, alcohols, and boronic acids in the presence of a Pd-catalyst (Drev et al., 2014).

Molecular Structure Analysis

The molecular structure of pyrazolo[1,5-a]pyrimidine derivatives is characterized by the presence of a pyrazolo[1,5-a]pyrimidine core, which can be modified with various substituents to alter the compound's physical and chemical properties. The structure of these compounds, including 3-bromo-2-methyl-5-phenyl-7-trifluoromethylpyrazolo[1,5-a]pyrimidine, has been elucidated through X-ray diffraction analysis, demonstrating the importance of the core structure in determining the compound's reactivity and potential applications (Filyakova et al., 2002).

Chemical Reactions and Properties

Pyrazolo[1,5-a]pyrimidine derivatives undergo a range of chemical reactions, including regioselective bromination, nitration, and Suzuki cross-coupling, which are crucial for the synthesis of highly substituted molecules. For instance, Martins et al. (2009) described the highly regioselective synthesis and bromination of 2-methyl-7-substituted pyrazolo[1,5-a]pyrimidines, showcasing the compounds' reactivity and the ability to introduce various functional groups (Martins et al., 2009).

Scientific Research Applications

Anticancer and Anti-Inflammatory Agents

Methyl 3-bromo-5-[3-(difluoromethoxy)phenyl]pyrazolo[1,5-a]pyrimidine-7-carboxylate and its derivatives have shown potential in anticancer and anti-inflammatory applications. A study synthesized a series of pyrazolopyrimidines derivatives, which were screened for cytotoxic activities against cancer cell lines (HCT-116 and MCF-7) and for 5-lipoxygenase inhibition, a key enzyme involved in inflammation (Rahmouni et al., 2016).

Antimicrobial Applications

Compounds containing pyrazolo[1,5-a]pyrimidine derivatives have been explored for their antimicrobial properties. A study incorporated these compounds into polyurethane varnish and printing ink paste, demonstrating significant antimicrobial effects against various microbial strains (El‐Wahab et al., 2015).

Fungicidal Activity

Pyrazolo[1,5-a]pyrimidine analogues have been synthesized as structural analogues of systemic fungicides like carboxin. These compounds were tested for their fungicidal activity, particularly against Basidiomycete species, showing promising results (Huppatz, 1985).

Antiviral and Antitumor Applications

Several pyrazolo[1,5-a]pyrimidine ribonucleosides were synthesized and tested for biological activity, including against viruses and tumor cells. Notably, guanosine analogues of these compounds exhibited moderate antitumor activity and significant activity against measles in vitro (Petrie et al., 1985).

properties

IUPAC Name

methyl 3-bromo-5-[3-(difluoromethoxy)phenyl]pyrazolo[1,5-a]pyrimidine-7-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10BrF2N3O3/c1-23-14(22)12-6-11(20-13-10(16)7-19-21(12)13)8-3-2-4-9(5-8)24-15(17)18/h2-7,15H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHFZSWMFHKWOKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=NC2=C(C=NN12)Br)C3=CC(=CC=C3)OC(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10BrF2N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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methyl 3-bromo-5-[3-(difluoromethoxy)phenyl]pyrazolo[1,5-a]pyrimidine-7-carboxylate
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methyl 3-bromo-5-[3-(difluoromethoxy)phenyl]pyrazolo[1,5-a]pyrimidine-7-carboxylate

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